Crotoxyphos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.1% in water at room temperature

SOL IN PROPAN-2-OL, XYLENE

Synonyms

Canonical SMILES

Isomeric SMILES

Invertebrate Model Organism Studies:

Crotoxyphos can be used as a research tool to study the nervous system in invertebrates like insects and nematodes. This is because it acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission. Researchers can use crotoxyphos to examine how this inhibition affects behavior, physiology, and development in these model organisms. Source: Towell et al., 2004:

Crotoxyphos is a synthetic organophosphate compound, specifically classified as a carboxylic ester. Its chemical formula is and it serves primarily as a pesticide. Crotoxyphos functions as an acetylcholinesterase inhibitor, disrupting the normal function of the enzyme that breaks down the neurotransmitter acetylcholine, leading to an accumulation of this neurotransmitter at synapses and resulting in prolonged nerve signal transmission .

As mentioned earlier, crotoxyphos acts as an acetylcholinesterase inhibitor. It binds irreversibly to the active site of the enzyme, preventing it from breaking down acetylcholine []. The accumulation of acetylcholine at nerve synapses overstimulates the nervous system, leading to paralysis and ultimately death in insects [].

The primary chemical reaction involving Crotoxyphos is its hydrolysis, which is essential for its degradation in the environment. The reaction can be represented as follows:

This reaction indicates that Crotoxyphos reacts with water to form a less toxic compound and phosphoric acid. Additionally, Crotoxyphos can undergo oxidation and photodegradation under certain environmental conditions, contributing to its breakdown and reducing its persistence in ecosystems .

Crotoxyphos exhibits significant biological activity due to its role as an acetylcholinesterase inhibitor. This mechanism of action causes overstimulation of the nervous system in insects, leading to paralysis and death. In mammals, including humans, exposure can result in symptoms such as headaches, dizziness, respiratory distress, and potentially fatal outcomes if not treated promptly . Studies have shown varying degrees of toxicity across different species, emphasizing the importance of understanding its ecological impact .

Crotoxyphos can be synthesized through several methods, typically involving the reaction of phenolic compounds with phosphorus oxychloride followed by esterification with carboxylic acids. One common synthesis route is:

- Formation of Phenolic Intermediate: Reacting phenol derivatives with phosphorus oxychloride.

- Esterification: The phenolic intermediate is then reacted with a carboxylic acid under acidic conditions to yield Crotoxyphos.

This method allows for the production of Crotoxyphos with high purity and yield .

Crotoxyphos is primarily used as an insecticide in agricultural settings. Its effectiveness against a broad spectrum of pests makes it valuable for crop protection. It is particularly employed in the treatment of cotton, vegetables, and fruit crops. Additionally, research has explored its potential applications in environmental monitoring due to its detectable chemical properties when interacting with certain probes .

Studies have investigated the interactions of Crotoxyphos with various chemical probes and biological systems. For instance, a luminescent europium complex has been used to detect Crotoxyphos through fluorescence spectroscopy. This method shows sensitivity to Crotoxyphos concentrations and highlights shifts in emission peaks that indicate interaction strength . Furthermore, research into Crotoxyphos' effects on non-target species has raised concerns about its environmental impact and potential bioaccumulation .

Several compounds share structural similarities or functional mechanisms with Crotoxyphos. Here are some notable examples:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Malathion | Acetylcholinesterase inhibitor | Less toxic to mammals than Crotoxyphos | |

| Chlorpyrifos | Acetylcholinesterase inhibitor | Broad-spectrum efficacy | |

| Dichlorvos | Acetylcholinesterase inhibitor | Rapid degradation in the environment | |

| Dicrotophos | Acetylcholinesterase inhibitor | Highly toxic to aquatic organisms |

Crotoxyphos is unique due to its specific structural features that enhance its potency against certain pests while also posing risks to non-target organisms. Its efficacy as a pesticide combined with significant toxicity highlights the need for careful application and monitoring in agricultural practices .

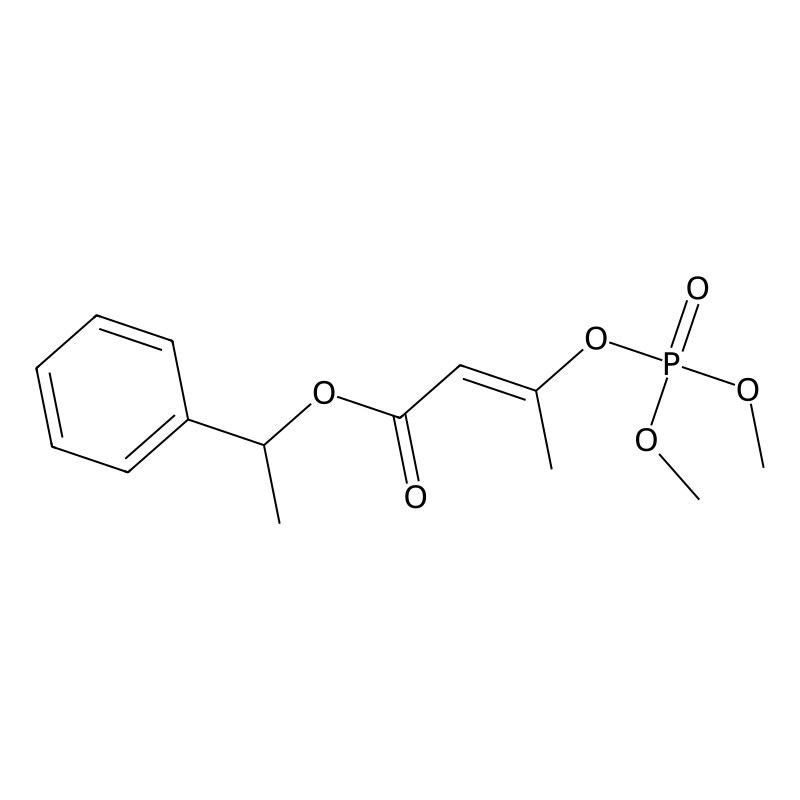

Crotoxyphos, with the molecular formula C₁₄H₁₉O₆P, is a synthetic organophosphate compound possessing a molecular weight of 314.27 to 314.28 grams per mole [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 1-phenylethyl ester [1] [4]. The compound structure incorporates a butenoic acid backbone with a dimethoxyphosphinyl group attached to the hydroxyl position and a phenylethyl ester group [1] [2].

The molecular architecture exhibits several distinctive structural features. The core structure contains a four-carbon butenoic acid chain with a double bond between the second and third carbon atoms [1] [2]. The phosphorus-containing moiety consists of a dimethoxyphosphinyl group, where phosphorus is bonded to two methoxy groups and an oxygen that connects to the butenoic acid chain [1] [4]. The ester functionality links this phosphorylated butenoic acid to a phenylethyl group, specifically 1-phenylethanol [1] [4].

The chemical structure demonstrates several functional groups characteristic of organophosphate esters. These include the phosphate ester linkage (P-O-C), the carboxylic ester bond (C-O-C), aromatic benzene ring, and alkene double bond [1] [3]. The arrangement of these functional groups contributes to the compound's specific chemical reactivity and biological activity [5] .

Stereochemistry and Isomerism

Geometric Isomerism

Crotoxyphos exhibits geometric isomerism due to the presence of the carbon-carbon double bond in the butenoic acid portion of the molecule [1] [2] [4]. The compound exists predominantly in the (E)-configuration, also referred to as the trans configuration, where the methyl group and the carboxyl group are positioned on opposite sides of the double bond [1] [2] [4]. This geometric arrangement is specified in the systematic nomenclature as (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 1-phenylethyl ester [1] [4].

The E/Z nomenclature system, based on the Cahn-Ingold-Prelog priority rules, provides an unambiguous method for describing the stereochemistry around the double bond [7] [8] [9]. In crotoxyphos, the E designation indicates that the highest priority substituents on each carbon of the double bond are arranged on opposite sides [8] [9]. This geometric configuration influences the molecular shape and affects the compound's physical properties and biological activity [7] [10].

Optical Isomerism

The crotoxyphos molecule contains a chiral center at the carbon atom of the phenylethyl group, where four different substituents are attached: a hydrogen atom, a methyl group, a phenyl ring, and the ester oxygen linkage [1] [11] [12]. This asymmetric carbon creates the potential for two enantiomers with R and S configurations according to the Cahn-Ingold-Prelog system [11] [12] [13].

The presence of this chiral center means that crotoxyphos can exist as two non-superimposable mirror image forms [14] [15] [16]. These enantiomers would exhibit identical physical properties such as melting point, boiling point, and solubility in achiral environments, but would rotate plane-polarized light in equal but opposite directions [15] [16] [17]. However, in biological systems, the two enantiomers may demonstrate significantly different activities due to stereoselective interactions with chiral biological targets such as acetylcholinesterase [18] [14].

Research has indicated that organophosphate compounds, including crotoxyphos, can exhibit enantioselective differences in their biological activity [18] [14]. Studies have shown that different enantiomers of related organophosphate pesticides can have varying degrees of acetylcholinesterase inhibition, suggesting that the stereochemistry at the chiral center plays a crucial role in the compound's toxicological profile [18] [14].

Physical Properties

Crotoxyphos exhibits specific physical characteristics that are important for its identification and handling. The compound appears as a clear to pale yellow oil at room temperature [5] [3]. Some sources describe it as a colorless to pale yellow liquid with a mild ester odor [5]. The physical form as an oil reflects the molecular structure's flexibility and the presence of the long-chain ester group [5] [3].

Thermal Properties

The boiling point of crotoxyphos is reported as 135°C at reduced pressure (0.03 millimeters of mercury) [3]. This relatively high boiling point reflects the substantial molecular weight and the presence of multiple polar functional groups that contribute to intermolecular forces [3]. The compound demonstrates thermal stability under normal conditions, with no decomposition occurring when used according to specifications [19].

The melting point data varies depending on the solvent system. In acetone solutions, the melting point range has been reported as -94°C, though this likely reflects the solvent properties rather than the pure compound [20]. The refractive index has been measured as nD25 1.4988, providing an additional physical constant for compound identification [3].

Solubility and Density

Crotoxyphos exhibits limited water solubility, with reported values of approximately 1 gram per liter at room temperature [3]. This low aqueous solubility is consistent with the compound's organic nature and the presence of hydrophobic aromatic and alkyl groups [3]. The compound shows good solubility in organic solvents, particularly chloroform, where it is slightly soluble [3].

The density of crotoxyphos is reported as 1.19 to 1.198 grams per cubic centimeter at 20°C [3] [19]. This density value indicates that the compound is denser than water, which is important for environmental fate considerations and handling procedures [3] [19]. The relatively high density reflects the presence of the phosphorus atom and the overall molecular composition [3].

Vapor Properties

The vapor pressure of crotoxyphos is extremely low, measured at 0.000018 hectopascals (essentially 0 millimeters of mercury) at 20°C [19]. This low vapor pressure indicates that the compound has minimal volatility under normal conditions, which affects its environmental behavior and exposure potential [19]. The compound exhibits moisture sensitivity, requiring appropriate storage conditions to maintain stability [3].

Chemical Reactivity

Hydrolysis Reactions

Crotoxyphos undergoes hydrolysis as its primary degradation pathway [21]. The hydrolytic breakdown occurs through the cleavage of ester bonds in the molecule, particularly the phosphate ester linkage [22]. Under aqueous conditions, crotoxyphos reacts with water to form less toxic compounds and phosphoric acid derivatives . This hydrolytic process is pH-dependent, with enhanced degradation rates observed under alkaline conditions [23] [24].

Research has demonstrated that soil enzymes can catalyze the hydrolysis of crotoxyphos [21]. An enzyme isolated from Chehalis clay loam exhibited specific activity toward crotoxyphos hydrolysis, with optimal activity around pH 8.0 [21]. The enzyme showed a Michaelis-Menten constant (Km) value of 4.63 × 10⁻³ M for crotoxyphos, indicating moderate enzyme-substrate affinity [21]. The hydrolysis products include dimethyl phosphate and α-methylbenzyl 3-hydroxycrotonate [21].

Environmental Degradation

Under environmental conditions, crotoxyphos can undergo oxidation and photodegradation processes [25]. Photodegradation occurs when the compound is exposed to ultraviolet light, contributing to its breakdown in the environment [25] [26]. The photodegradation pathways involve complex mechanisms that can lead to the formation of various intermediate compounds before complete mineralization [25] [26].

The stability of crotoxyphos is significantly influenced by pH conditions [23] [24]. Alkaline hydrolysis represents a major degradation pathway, where high pH water can cause rapid breakdown of the compound [24]. The degradation rate increases exponentially with increasing pH, following first-order kinetics [23] [24]. For every unit increase in pH above neutral, the hydrolysis rate can increase by a factor of ten [24].

Binding Interactions

Crotoxyphos demonstrates specific binding interactions with biological targets, particularly acetylcholinesterase . The compound binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine . This mechanism of action is characteristic of organophosphate compounds and results in the accumulation of acetylcholine at nerve synapses .

Thermodynamic studies have investigated the binding interactions between crotoxyphos and various molecular targets [27]. The binding process exhibits specific thermodynamic parameters, including enthalpy change (ΔH = 107 kilojoules per mole) and entropy change (ΔS = 432 joules per kelvin per mole) [27]. These values suggest that the interaction involves hydrophobic forces as the primary binding mechanism [27]. The negative Gibbs free energy changes (ΔG₂₉₅ = -20.6 kilojoules per mole) indicate that the binding process is thermodynamically favorable [27].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about crotoxyphos through the analysis of both proton (¹H) and carbon-13 (¹³C) environments [28] [29] [30]. The ¹H nuclear magnetic resonance spectrum of crotoxyphos exhibits characteristic chemical shifts corresponding to different proton environments within the molecule [30] [31]. The aromatic protons from the phenyl ring appear in the typical aromatic region (7.0-8.0 parts per million), while the methoxy protons attached to phosphorus resonate around 3.7-4.0 parts per million [30].

The alkene proton in the butenoic acid chain produces a distinctive chemical shift that reflects the electron-withdrawing effect of the adjacent phosphate group [30] [31]. The coupling patterns in the spectrum provide information about the spatial relationships between different protons, confirming the E-configuration of the double bond [29] [31]. The methyl group attached to the chiral carbon center exhibits characteristic splitting patterns due to coupling with the adjacent proton [31].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of crotoxyphos [29] [30]. The carbonyl carbon of the ester group appears around 170 parts per million, while the aromatic carbons produce signals in the 120-140 parts per million region [30]. The methoxy carbons attached to phosphorus show characteristic chemical shifts around 54-55 parts per million, and the alkene carbons appear in their typical range of 120-140 parts per million [30]. The coupling between carbon and phosphorus provides additional structural confirmation through the observation of ³¹P-¹³C coupling patterns [30].

Infrared Spectroscopy

Infrared spectroscopy of crotoxyphos reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [32] [33]. The carbonyl stretch of the ester group produces a strong absorption around 1735-1750 wavenumbers, typical of aliphatic esters [32] [33]. The aromatic carbon-carbon stretches appear in the region of 1600-1500 wavenumbers, confirming the presence of the phenyl ring [33].

The phosphorus-oxygen bonds exhibit characteristic absorptions in the fingerprint region below 1300 wavenumbers [32]. The phosphorus-oxygen-carbon stretches produce multiple bands due to the presence of both methoxy groups and the ester linkage to the butenoic acid chain [32]. The carbon-hydrogen stretches of the aromatic protons appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber region [33].

The alkene carbon-carbon double bond produces a characteristic absorption around 1650 wavenumbers, though this band may be overlapped by aromatic absorptions [33]. The intensity and position of this band can provide information about the substitution pattern and electronic environment of the double bond [33].

Mass Spectrometry

Mass spectrometry analysis of crotoxyphos provides molecular weight confirmation and fragmentation pattern information [2] [34]. The molecular ion peak appears at mass-to-charge ratio 314, corresponding to the molecular weight of the compound [2]. The isotope pattern reflects the natural abundance of carbon-13 and phosphorus-31 isotopes [2].

The fragmentation pattern of crotoxyphos in mass spectrometry follows predictable pathways based on the molecular structure [34]. Common fragmentations include the loss of methoxy groups (mass 31), producing fragments at mass-to-charge ratio 283 [34]. The cleavage of the ester bond results in fragments corresponding to the phenylethyl group (mass 105) and the phosphorylated butenoic acid portion [34].

Additional characteristic fragments arise from the breakdown of the phosphate ester linkages [34]. The dimethyl phosphate group can be lost as a neutral species, while charged fragments containing phosphorus provide diagnostic information for compound identification [34]. The fragmentation patterns are useful for structural confirmation and can aid in the identification of degradation products or metabolites [34].

Stability Parameters

Thermal Stability

Crotoxyphos demonstrates good thermal stability under normal storage and handling conditions [19] [35]. The compound shows no decomposition when used according to specifications, with thermal decomposition temperatures well above normal environmental conditions [19]. Studies indicate that the compound remains stable at temperatures up to 60°C for short periods [21].

The thermal decomposition behavior follows typical patterns for organophosphate esters [36] [35]. At elevated temperatures, the compound may undergo thermal breakdown through multiple pathways, including ester bond cleavage and phosphorus-oxygen bond rupture [36]. The onset temperature for thermal decomposition depends on the heating rate and atmospheric conditions [35].

Thermal stability studies have shown that enzyme preparations containing crotoxyphos-degrading activity can maintain function at elevated temperatures [21]. The enzyme systems remain active at 60°C for 10 minutes and retain activity indefinitely when stored at -10°C [21]. However, complete inactivation occurs within one week when stored at room temperature [21].

pH Stability

The stability of crotoxyphos is strongly pH-dependent, with alkaline conditions promoting rapid degradation [23] [24]. Under acidic conditions (pH below 5.0), the compound demonstrates greater stability, though extended exposure to very low pH can still result in hydrolytic breakdown [21] [23]. The compound shows optimal stability in neutral to slightly acidic conditions [21] [23].

Alkaline hydrolysis represents the primary degradation pathway under high pH conditions [24]. The degradation rate increases exponentially with increasing pH above 7, following pseudo-first-order kinetics [23] [24]. At pH values greater than 8-9, hydrolysis becomes very rapid, with significant degradation occurring within hours [24].

The pH stability profile has important implications for environmental fate and agricultural applications [23] [24]. In alkaline soils or water systems, crotoxyphos will undergo rapid degradation, potentially reducing its effectiveness as a pesticide but also decreasing environmental persistence [23] [24].

Photochemical Stability

Crotoxyphos exhibits susceptibility to photodegradation when exposed to ultraviolet light [25] [26]. The photodegradation process involves multiple pathways, including direct photolysis and sensitized reactions [25]. The quantum yield for photodegradation depends on the wavelength of light and the presence of photosensitizers [25].

Studies have shown that photodegradation rates are enhanced in the presence of natural organic matter and transition metals [25] [26]. The photodegradation products include various intermediate compounds that may retain some biological activity before being completely mineralized [25]. The half-life for photodegradation varies depending on light intensity and environmental conditions [25].

Photochemical stability is an important consideration for environmental fate modeling and storage requirements [25] [26]. Exposure to direct sunlight can result in significant degradation of crotoxyphos, affecting both its efficacy and environmental impact [25]. Proper storage in light-resistant containers is essential to maintain compound integrity [19].

Moisture Sensitivity

Crotoxyphos exhibits moisture sensitivity, requiring controlled storage conditions to prevent hydrolytic degradation [3] [19]. The compound's sensitivity to moisture is due to the presence of hydrolyzable ester bonds, particularly the phosphate ester linkages [3]. Exposure to humid conditions can accelerate degradation through hydrolytic mechanisms [19].

Stability studies have demonstrated that moisture content significantly affects the degradation rate of crotoxyphos [3]. Under high humidity conditions, the compound undergoes more rapid breakdown compared to dry storage environments [3]. This moisture sensitivity necessitates storage in sealed containers with appropriate desiccants [19].

Purity

Physical Description

Color/Form

Clear liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

DENSITY: 1.2 @ 15 °C/15 °C

LogP

Odor

Appearance

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pharmacology

Vapor Pressure

1.4X10-5 mm Hg @ 20 °C

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

STUDY OF ABSORPTION, ELIMINATION & METABOLISM OF ORALLY ADMIN (32)P LABELED CIODRIN IN LACTATING EWE INDICATED MODERATE ABSORPTION & RAPID ELIMINATION. DIMETHYL PHOSPHORIC ACID ACCOUNTED FOR 61-90% OF RADIOACTIVITY IN URINE. ... SIMILAR RESULTS WERE OBTAINED...WITH A LACTATING GOAT.

IN LACTATING EWE AFTER ORAL ADMIN, (32)P-CIODRIN IS RAPIDLY METABOLIZED & ELIMINATED IN URINE, 79% OF ELIMINATED DOSE BEING ELIMINATED IN TWO DAYS.

Metabolism Metabolites

IN LACTATING EWE AFTER ORAL ADMIN, (32)P-CIODRIN IS RAPIDLY METABOLIZED... PRINCIPAL METABOLITE WAS DIMETHYL PHOSPHORIC ACID CONSISTING OF 60-90% OF TOTAL RADIOACTIVITY IN URINE. ANOTHER IMPORTANT METABOLITE WAS 3-(DIMETHOXYPHOSPHINYLOXY)CROTONIC ACID WHICH APPEARED AS 11% OF METABOLITES AFTER 3 HR, DECR TO 3% AFTER 6 HR.

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

WITH THE EXCEPTION OF VAPONA, WITH WHICH IT IS COMPATIBLE, CIODRIN IS NOT NORMALLY USED IN MIXTURES WITH OTHER BIOCIDES.

VET: DO NOT RESPRAY MORE OFTEN THAN ONCE WEEKLY. BRAHMAN CATTLE ARE PARTICULARLY SUSCEPTIBLE TO TOXICITY FROM IT (EVEN AT 0.1% CONCN). DO NOT TREAT CALVES UNDER 6 MONTHS OF AGE. NO WITHDRAWAL PERIOD BEFORE MILKING OR SLAUGHTERING CATTLE AFTER AQ SPRAYS OR DUSTS.

TECHNICAL CIODRIN CONSISTS OF 2 ISOMERS, ALPHA & BETA, WITH ALPHA PREDOMINATING OVER BETA. CONFIGURATIONS FOR ISOMERS HAVE NOT BEEN ASSIGNED.

For more General Manufacturing Information (Complete) data for CIODRIN (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY INFRARED SPECTROSCOPY OR BY GLC. RESIDUES MAY BE DETERMINED BY GLC WITH FLAME PHOTOMETRIC DETECTION (PE PORTER, ANAL METHODS PESTIC, PLANT GROWTH REGUL FOOD ADDIT, 1967, 5, 243; AND METHODS PESTIC. PLANT GROWTH REGUL., 1972,6,325).

Storage Conditions

Interactions

Stability Shelf Life

...STABLE IN PRESENCE OF HYDROCARBON SOLVENTS; HYDROLYZED IN PRESENCE OF WATER...

Dates

2: Nillos MG, Rodriguez-Fuentes G, Gan J, Schlenk D. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environ Toxicol Chem. 2007 Sep;26(9):1949-54. PubMed PMID: 17705656.

3: Mohammad FK, St Omer VE. Interaction of dichlorvos-crotoxyphos insecticide with phenothiazine anthelmintic in sheep with or without Haemonchus and Trichostrongylus infections. Am J Vet Res. 1983 Oct;44(10):1949-53. PubMed PMID: 6685446.

4: Getzin LW, Satyanarayana T. Isolation of an enzyme from soil that degrades the organophosphorus insecticide, crotoxyphos. Arch Environ Contam Toxicol. 1979;8(6):661-72. PubMed PMID: 43710.

5: Knapp FW. Prevention of cattle grub infestation in lactating dairy cows by use of daily applications of crotoxyphos. J Econ Entomol. 1972 Apr;65(2):466-7. PubMed PMID: 5062824.

6: Sreedhar NY, Rajendra Kumar Reddy P, Subba Reddy GV, Reddy SJ. Differential pulse polarographic determination of dicrotophos, crotoxyphos and chlorfenvinphos in grains and soils. Talanta. 1997 Oct;44(10):1859-63. doi: 10.1016/S0039-9140(97)00081-7. PubMed PMID: 18966927.

7: Palmer JS, Schlinke JC. Toxicologic effect of two crotoxyphos formulations on pigs. J Econ Entomol. 1971 Jun;64(3):684-5. PubMed PMID: 5558277.

8: Ellington JJ, Evans JJ, Prickett KB, Champion WL Jr. High-performance liquid chromatographic separation of the enantiomers of organophosphorus pesticides on polysaccharide chiral stationary phases. J Chromatogr A. 2001 Sep 14;928(2):145-54. PubMed PMID: 11587332.

9: Wright AJ, Nichols DB, Badcock JA. Control of headfly on sheep. Vet Rec. 1987 Jun 27;120(26):612-4. PubMed PMID: 3629871.

10: Davey RB, Ahrens EH, George JE. Ovicidal activity of topically applied acaricides against eggs of the southern cattle tick (Acari: Ixodidae). J Econ Entomol. 1989 Apr;82(2):539-42. PubMed PMID: 2708632.

11: Rogers KR, Wang Y, Mulchandani A, Mulchandani P, Chen W. Organophosphorus hydrolase-based assay for organophosphate pesticides . Biotechnol Prog. 1999 May;15(3):517-21. PubMed PMID: 10356272.

12: Scott JG, Geden CJ, Rutz DA, Liu NN. Comparative toxicity of seven insecticides to immature stages of Musca domestica (Diptera: Muscidae) and two of its important biological control agents, Muscidifurax raptor and Spalangia cameroni (Hymenoptera: Pteromalidae). J Econ Entomol. 1991 Jun;84(3):776-9. PubMed PMID: 1885842.

13: L'vova TS. [Mutagenic action of 5 prospective pesticides on mouse bone marrow, in a culture of human peripheral blood lymphocytes and on saccharomycete yeasts]. Tsitol Genet. 1984 Nov-Dec;18(6):455-7. Russian. PubMed PMID: 6395457.

14: Scott JG, Roush RT, Liu N. Selection of high-level abamectin resistance from field-collected house flies, Musca domestica. Experientia. 1991 Mar 15;47(3):288-91. PubMed PMID: 2009941.

15: Brown LM, Blair A, Gibson R, Everett GD, Cantor KP, Schuman LM, Burmeister LF, Van Lier SF, Dick F. Pesticide exposures and other agricultural risk factors for leukemia among men in Iowa and Minnesota. Cancer Res. 1990 Oct 15;50(20):6585-91. PubMed PMID: 2208120.

16: Mohammad FK, St Omer VV. Toxicity and interaction of topical organophosphate insecticide dichlorvoscrotoxyphos and phenothiazine anthelmintic in sheep previously exposed to both drugs. Vet Hum Toxicol. 1985 Jun;27(3):181-4. PubMed PMID: 4024446.

17: Liubenko PKh, Pilipchuk LR. [Effect of Ciodrin residues on poultry products]. Gig Sanit. 1985 Jul;(7):92-3. Russian. PubMed PMID: 4043769.

18: Didenko GG, Gupalovich TD, Petrovskaia OG. [Results of a study of the possible blastomogenic action of ciodrin]. Gig Sanit. 1982 Jul;(7):83-4. Russian. PubMed PMID: 7129132.

19: Shepel'skaia NR. [Experimental evaluation of the gonadotoxic effect of Ciodrin]. Gig Sanit. 1981 Jun;(6):81-2. Russian. PubMed PMID: 7274713.

20: Garrett NE, Stack HF, Waters MD. Evaluation of the genetic activity profiles of 65 pesticides. Mutat Res. 1986 Nov;168(3):301-25. PubMed PMID: 3796654.